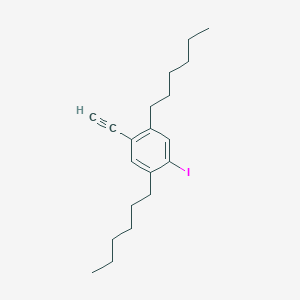
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is a polycyclic aromatic compound that features a unique structure where multiple aromatic rings are linked via a boron atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane typically involves the reaction of 10-phenylanthracene with bis(2,4,6-trimethylphenyl)borane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borane group to a borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Investigated for use in drug delivery systems.
Industry: Primarily used in the development of organic electroluminescent elements for display technologies
Mechanism of Action
The mechanism of action of (10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane in organic electroluminescent elements involves the transfer of electrons and holes within the compound, leading to the emission of light. The boron atom plays a crucial role in stabilizing the electronic structure and facilitating efficient charge transfer .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Naphthalene: A smaller polycyclic aromatic hydrocarbon.
Uniqueness
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is unique due to the presence of the boron atom, which enhances its electronic properties and makes it suitable for use in organic electroluminescent elements. This distinguishes it from other polycyclic aromatic hydrocarbons that lack boron and have different electronic characteristics .
Properties
CAS No. |
281668-51-7 |
|---|---|
Molecular Formula |
C38H35B |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(10-phenylanthracen-9-yl)-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C38H35B/c1-24-20-26(3)36(27(4)21-24)39(37-28(5)22-25(2)23-29(37)6)38-33-18-12-10-16-31(33)35(30-14-8-7-9-15-30)32-17-11-13-19-34(32)38/h7-23H,1-6H3 |
InChI Key |
IDCZNRDLRHDFHY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C35)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



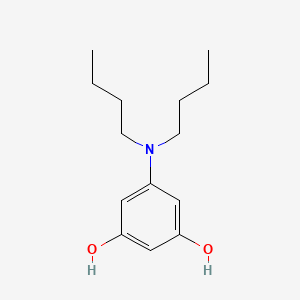
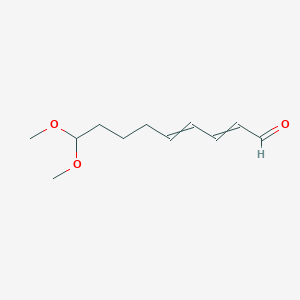
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
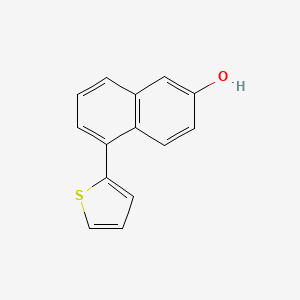
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
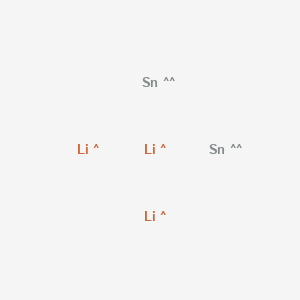

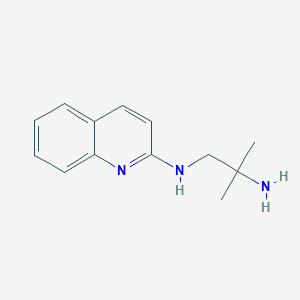
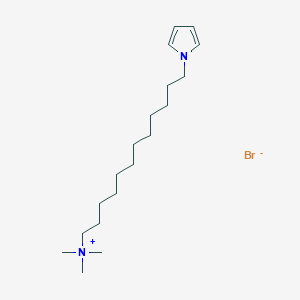
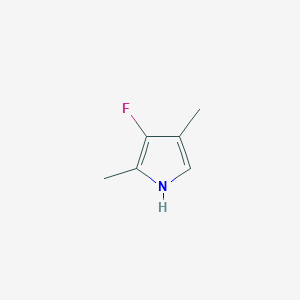
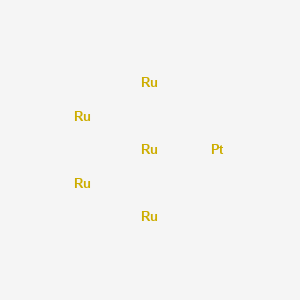
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
